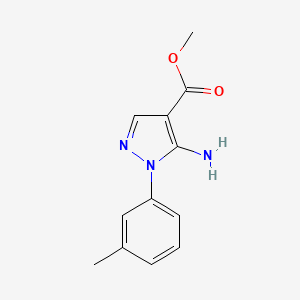
2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone is a complex organic compound that features a benzofuran ring, an isoxazole ring, and an indoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Ring: Starting from a suitable phenol derivative, the benzofuran ring can be synthesized through cyclization reactions.
Isoxazole Ring Formation: The isoxazole ring can be formed by reacting a nitrile oxide with an alkyne or alkene.
Indoline Moiety Introduction: The indoline moiety can be introduced via a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the benzofuran, isoxazole, and indoline fragments under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and employing continuous flow chemistry techniques to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of 2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone: Similar structure but with a pyrrolidine ring instead of an indoline moiety.
2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone: Contains a piperidine ring instead of an indoline moiety.
Uniqueness
2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone is unique due to the presence of the indoline moiety, which can impart different chemical and biological properties compared to similar compounds with other heterocyclic rings
Propiedades
IUPAC Name |
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c24-21(23-10-9-14-5-1-3-7-17(14)23)13-16-12-20(26-22-16)19-11-15-6-2-4-8-18(15)25-19/h1-8,11-12H,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGZLNDKGTYPES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=NOC(=C3)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2474336.png)
![4-benzenesulfonamido-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide](/img/structure/B2474337.png)

![1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride](/img/structure/B2474339.png)

![2,6-Diazaspiro[3.5]nonan-5-one hydrochloride](/img/structure/B2474342.png)

![3-(4-Fluorophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2474346.png)
![2-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]guanidine](/img/new.no-structure.jpg)

![2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethan-1-one](/img/structure/B2474352.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide](/img/structure/B2474355.png)

